N,N,3-Trimethyl-1,2,4-oxadiazol-5-amine
Description
N,N,3-Trimethyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with three methyl groups at the 3-, 5-N, and 5-N' positions. The 1,2,4-oxadiazole scaffold is known for its stability, synthetic versatility, and bioactivity, making it a focus in medicinal and materials chemistry .
Properties
CAS No. |
7627-13-6 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
N,N,3-trimethyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C5H9N3O/c1-4-6-5(8(2)3)9-7-4/h1-3H3 |
InChI Key |
XKLOTBJESPOLBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,2,4-oxadiazol-5-amine derivatives in the evidence vary primarily in their substituents, which influence their physical, chemical, and biological properties. Key examples include:
Substituent Types and Positions
Key Observations :
- Lipophilicity: Methyl groups (e.g., in the trimethyl variant) enhance lipophilicity compared to polar substituents like nitro (-NO₂) or fluoro (-F) groups .
- Melting Points (Mp) : Bulky substituents (e.g., cyclohexyl in Ox5) lower melting points (112–114°C) compared to nitro-substituted derivatives (e.g., Ox3: Mp 201–203°C) due to reduced crystal packing efficiency .
- Synthetic Yields : N-Alkyl derivatives (e.g., Ox5–Ox7) show high yields (90–93%), suggesting efficient synthetic routes via alkylation or cycloaddition .
Electronic Effects
- Electron-Donating Groups (EDGs) : Methyl groups (-CH₃) increase electron density at the oxadiazole ring, enhancing stability and possibly modulating interactions in drug-receptor binding .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
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